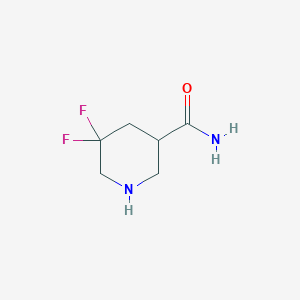

5,5-Difluoropiperidine-3-carboxamide

Description

5,5-Difluoropiperidine-3-carboxamide is a fluorinated piperidine derivative characterized by two fluorine atoms at the 5th position of the piperidine ring and a carboxamide group at the 3rd position. The fluorine atoms enhance metabolic stability and modulate electronic properties, while the carboxamide group provides hydrogen-bonding capabilities critical for molecular interactions . Its synthesis involves multi-step processes, including Boc-protection, coupling reactions, and deprotection, as demonstrated in recent studies .

Properties

Molecular Formula |

C6H10F2N2O |

|---|---|

Molecular Weight |

164.15 g/mol |

IUPAC Name |

5,5-difluoropiperidine-3-carboxamide |

InChI |

InChI=1S/C6H10F2N2O/c7-6(8)1-4(5(9)11)2-10-3-6/h4,10H,1-3H2,(H2,9,11) |

InChI Key |

BKAKETYEHNMQRC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNCC1(F)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoropiperidine-3-carboxamide typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of piperidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining the precise reaction conditions needed for the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoropiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5,5-Difluoropiperidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of agrochemicals and materials science due to its unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5,5-difluoropiperidine-3-carboxamide can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:

Structural Analogues

2.1.1 Non-Fluorinated Piperidine Carboxamides

- Piperidine-3-carboxamide : Lacks fluorine substituents, leading to reduced metabolic stability and altered electronic properties.

- 5-Monofluoropiperidine-3-carboxamide: A single fluorine atom at position 5 results in intermediate polarity compared to the difluorinated analogue.

2.1.2 Fluorinated Bicyclic Carboxamides

- Bicyclo[1.1.1]pentane-1-carboxamide : Replaces the piperidine ring with a rigid bicyclic structure, enhancing steric hindrance and reducing conformational flexibility. This compound (e.g., SH-X-65) shows distinct protein-binding profiles due to its unique topology .

Functional Analogues

2.2.1 Chloroacetylated Derivatives

- N,N'-(5-(Prop-2-yn-1-ylcarbamoyl)-1,3-phenylene)bis(1-(2-chloroacetyl)-5,5-difluoropiperidine-3-carboxamide) (SH-X-083) :

- Structural Modifications : Addition of chloroacetyl groups increases molecular weight (636.1 Da vs. 484.2 Da for the parent compound) and introduces electrophilic reactivity for covalent protein targeting.

- Functional Impact : The chloroacetyl moiety enables irreversible binding to cysteine residues in proteins, enhancing inhibitory potency in enzyme assays .

2.2.2 Triazole-Linked Derivatives

- N,N'-(5-(((1H-1,2,3-Triazol-4-yl)methyl)carbamoyl)-1,3-phenylene)bis(this compound) :

- Incorporates a triazole linker via click chemistry, improving solubility and pharmacokinetic properties.

Comparative Data Table

Research Findings

- Synthetic Yields : The parent compound (484.2 Da) was synthesized with a crude yield of ~100% after deprotection , while SH-X-083 exhibited a lower purified yield (4.36%) due to challenges in chloroacetylation .

- Binding Affinity: SH-X-083 demonstrated enhanced binding to cysteine-rich protein domains (e.g., kinases) compared to non-covalent analogues, as evidenced by LC-MS retention time shifts (0.410 min vs. 0.234 min for the parent compound) .

- Metabolic Stability: The difluorinated piperidine core showed superior stability in microsomal assays compared to non-fluorinated analogues, attributed to reduced oxidative metabolism .

Biological Activity

5,5-Difluoropiperidine-3-carboxamide is a fluorinated compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring substituted with two fluorine atoms and a carboxamide group, enhances its biological activity and lipophilicity. This article explores its biological activity, mechanisms of action, and relevant research findings.

The presence of fluorine atoms in this compound significantly alters its chemical properties, enhancing stability and binding affinity to biological targets. This modification allows for improved interactions with enzymes and receptors, making it a candidate for therapeutic applications.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets in biological systems. The compound has been shown to modulate enzyme activity and receptor interactions:

- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, which can influence metabolic pathways.

- Receptor Binding : It has demonstrated the ability to bind selectively to certain receptors, potentially affecting signal transduction pathways.

Biological Activity

Research indicates that this compound has various biological activities:

- Antimicrobial Activity : The compound has shown promise against drug-resistant strains of pathogens, indicating its potential in developing new antimicrobial agents.

- Anti-cancer Properties : Studies suggest that it may target specific pathways involved in cancer cell proliferation and survival.

- Neurological Effects : Preliminary findings indicate possible neuroprotective effects, warranting further investigation in neuropharmacology.

Case Studies

- Antiviral Properties : A study highlighted the compound's potential as an antiviral agent against SARS-CoV-2 variants. Its structural similarities with other piperidine derivatives were exploited to enhance binding affinity to viral proteases .

- Enzyme Modulation : Research indicated that this compound effectively inhibits certain enzymes involved in inflammation and cancer progression .

Data Table: Summary of Biological Activities

| Biological Activity | Target/Pathway | Reference |

|---|---|---|

| Antimicrobial | Drug-resistant pathogens | |

| Anti-cancer | Cancer cell proliferation | |

| Neuroprotective | Neurotransmitter pathways | |

| Antiviral | Viral proteases |

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical methods, making it accessible for research and development purposes. Its applications extend beyond medicinal chemistry into areas such as agrochemicals and materials science due to its unique properties.

Q & A

Q. What are the optimal synthetic routes for 5,5-Difluoropiperidine-3-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound typically involves fluorination and carboxamide formation steps. Key factors include:

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts to enhance fluorination efficiency .

- Reaction Optimization : Use orthogonal experimental design to vary temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios. Regression analysis can model yield responses to these parameters .

- Purification : Gradient elution in HPLC with C18 columns ensures high purity.

Table 1 : Synthesis Optimization Parameters

| Factor | Range Tested | Optimal Condition | Reference |

|---|---|---|---|

| Temperature | 80–120°C | 100°C | |

| Solvent | DMF, THF, Acetonitrile | DMF | |

| Catalyst Loading | 5–15 mol% | 10 mol% |

Q. How should researchers characterize the stereochemical and electronic properties of this compound?

- Methodological Answer :

- Stereochemistry : Use chiral HPLC or X-ray crystallography to resolve enantiomers. For dynamic stereochemical analysis, variable-temperature ¹⁹F NMR can track conformational changes .

- Electronic Properties : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron distribution, while UV-Vis spectroscopy validates π→π* transitions .

Advanced Research Questions

Q. How can computational reaction path analysis guide the design of novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) identify transition states and intermediates. For example:

- Reaction Mechanism : Map fluorination pathways using intrinsic reaction coordinate (IRC) analysis to identify rate-limiting steps .

- Derivative Design : Combine molecular docking (AutoDock Vina) with synthetic accessibility scores (SAscore) to prioritize derivatives with predicted bioactivity .

Table 2 : Computational Tools for Reaction Design

| Tool | Application | Reference |

|---|---|---|

| Gaussian 16 | Transition state optimization | |

| COMSOL Multiphysics | Reaction kinetics simulation |

Q. What methodologies resolve contradictions in reported biological activities of fluorinated piperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubMed and SciFinder, applying statistical weighting to account for experimental variability (e.g., IC₅₀ discrepancies) .

- Reproducibility Studies : Standardize assay conditions (e.g., cell lines, incubation time) to isolate structure-activity relationships (SAR). Use ANOVA to identify confounding variables .

Q. How can AI-driven experimental automation improve the scalability of this compound research?

- Methodological Answer :

- Smart Laboratories : Implement robotic platforms (e.g., Chemspeed) for high-throughput screening of fluorination reagents. Machine learning (e.g., Random Forest) predicts optimal conditions from historical data .

- Feedback Loops : Integrate real-time HPLC data with computational models to refine synthetic routes iteratively .

Data Contradiction Analysis

Q. How do researchers address discrepancies in the stability of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Use accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Compare degradation products (e.g., defluorination) across pH 2–9 buffers .

- Statistical Modeling : Apply principal component analysis (PCA) to correlate degradation rates with molecular descriptors (e.g., logP, pKa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.